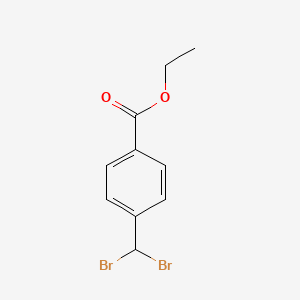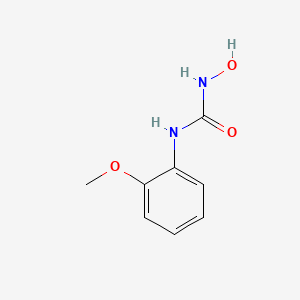
1,3-Bis(2-(methoxycarbonyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-(methoxycarbonyl)phenyl)urea is an organic compound with the molecular formula C17H16N2O5 It is a derivative of urea, featuring two methoxycarbonyl groups attached to phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-(methoxycarbonyl)phenyl)urea typically involves the reaction of 2-(methoxycarbonyl)aniline with phosgene or a phosgene substitute. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-(methoxycarbonyl)aniline} + \text{phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of phosgene substitutes, such as triphosgene, can also be employed to enhance safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-(methoxycarbonyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used for this compound.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,3-Bis(2-(methoxycarbonyl)phenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-(methoxycarbonyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(2-methoxyphenyl)urea
- 1,3-Bis(4-methoxyphenyl)urea
- 1,3-Bis(2,4-dimethoxyphenyl)urea
Comparison
1,3-Bis(2-(methoxycarbonyl)phenyl)urea is unique due to the presence of methoxycarbonyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications.
Propiedades
Número CAS |
51364-45-5 |
|---|---|
Fórmula molecular |
C17H16N2O5 |
Peso molecular |
328.32 g/mol |
Nombre IUPAC |
methyl 2-[(2-methoxycarbonylphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-23-15(20)11-7-3-5-9-13(11)18-17(22)19-14-10-6-4-8-12(14)16(21)24-2/h3-10H,1-2H3,(H2,18,19,22) |
Clave InChI |
LTFWYIIOXUJVQT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11961091.png)



![Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-](/img/structure/B11961118.png)



![1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11961140.png)



![4-[(4-Methoxyanilino)methyl]phenol](/img/structure/B11961169.png)
